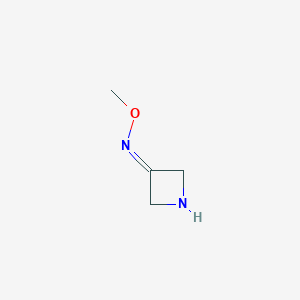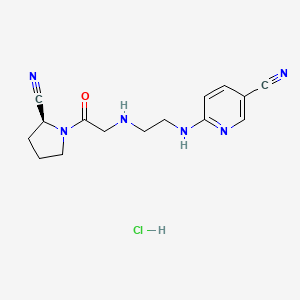![molecular formula C6H3BrClN3 B12828739 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B12828739.png)
2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 2 and 4 positions, respectively. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with an appropriate brominating agent, followed by cyclization to form the imidazo[4,5-c]pyridine core. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as bromination, chlorination, and cyclization, with careful control of reaction parameters to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can have different functional groups attached to the core structure .
Applications De Recherche Scientifique
2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery and development.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds such as:
2-chloro-4-bromo-1H-imidazo[4,5-c]pyridine: Similar structure but with different positions of bromine and chlorine atoms.
2-bromo-4-fluoro-1H-imidazo[4,5-c]pyridine: Fluorine atom instead of chlorine.
2-bromo-4-methyl-1H-imidazo[4,5-c]pyridine: Methyl group instead of chlorine.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C6H3BrClN3 |
|---|---|
Poids moléculaire |
232.46 g/mol |
Nom IUPAC |
2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3BrClN3/c7-6-10-3-1-2-9-5(8)4(3)11-6/h1-2H,(H,10,11) |
Clé InChI |
PQWKKWALBUAIEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=C1NC(=N2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)
![6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12828663.png)
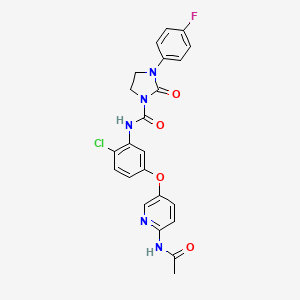
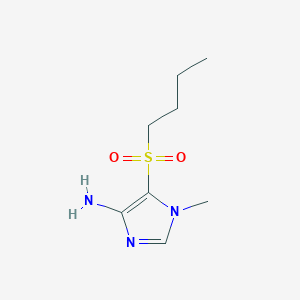
![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)
![2-(Chlorofluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12828721.png)
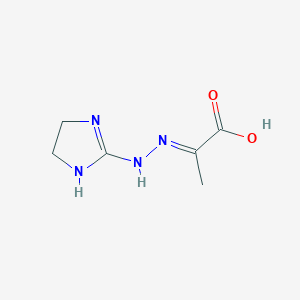
![3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid](/img/structure/B12828728.png)
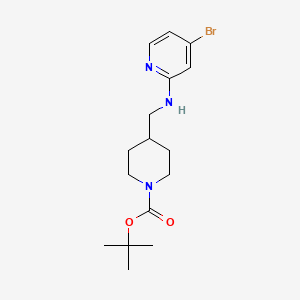
![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)
